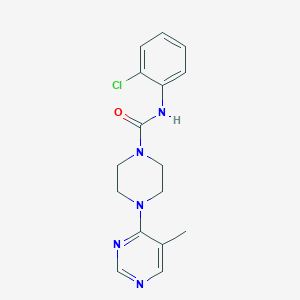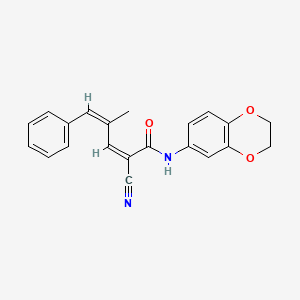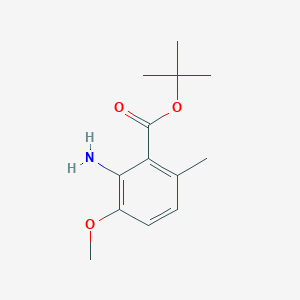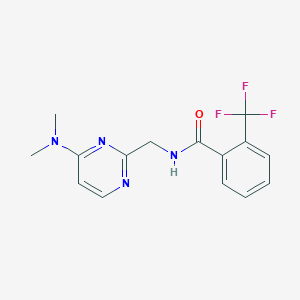![molecular formula C19H17N5O4S B2805763 N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894047-44-0](/img/structure/B2805763.png)
N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a chemical compound with a complex structure. Let’s explore its various aspects.
Molecular Structure Analysis
The molecular formula of this compound suggests that it contains a furan ring, a triazolopyridazine ring, and a thioacetamide group. The presence of the methoxy (OCH₃) substituents on the phenyl ring indicates potential bioactivity.
Chemical Reactions Analysis
Without specific data, it’s challenging to discuss chemical reactions involving this compound. However, we can hypothesize potential reactions based on its functional groups. For instance, the thioacetamide group may undergo nucleophilic substitution or oxidation reactions.
Physical And Chemical Properties Analysis
Unfortunately, I couldn’t retrieve specific physical and chemical properties for this compound. These would include details such as melting point, solubility, and stability.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
Antioxidant Ability : A derivative of 1,2,4-triazole-thiadiazine, similar to N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, demonstrated significant antioxidant ability, outperforming ascorbic acid in certain assays (Shakir, Ali, & Hussain, 2017).
Synthesis and Biological Activity : Research on the synthesis of related 1,2,4-triazole derivatives and their biological assessment highlighted the potential of these compounds for various biological applications, including pharmacological activities (Karpina et al., 2019).
Pharmacological Potential
Antiexudative Properties : Studies on pyrolin derivatives of 1,2,4-triazole demonstrated antiexudative properties, suggesting potential therapeutic applications (Chalenko et al., 2019).
Antiviral and Antitumoral Activity : Derivatives of 1,2,4-triazole were evaluated for their antiviral activity against HIV and antitumoral activity, showcasing the compound's multifaceted pharmacological applications (Khan et al., 2014).
Miscellaneous Applications
Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were assessed for insecticidal activity, indicating the potential use of similar compounds in agricultural applications (Fadda et al., 2017).
Antimicrobial Screening : Some derivatives of 1,2,4-triazole were screened for antimicrobial activity, demonstrating their potential in addressing bacterial and fungal infections (MahyavanshiJyotindra et al., 2011).
Safety And Hazards
As there are no direct safety data, caution should be exercised when handling or working with this compound. Always follow proper laboratory safety protocols.
Direcciones Futuras
Research on N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide should focus on:
- Synthetic methods : Develop efficient and scalable synthetic routes.
- Biological activity : Investigate potential pharmacological effects.
- Structure-activity relationship (SAR) : Explore modifications to enhance bioactivity.
- Toxicology : Assess safety and potential hazards.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-26-13-8-12(9-14(10-13)27-2)20-18(25)11-29-19-22-21-17-6-5-15(23-24(17)19)16-4-3-7-28-16/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXCUWHRQWJBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2805683.png)
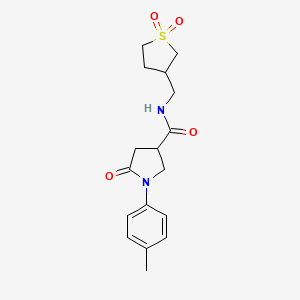
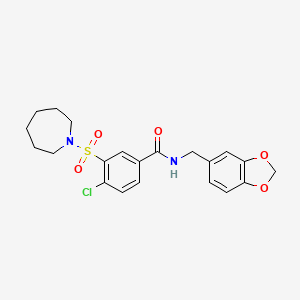
![6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2805688.png)
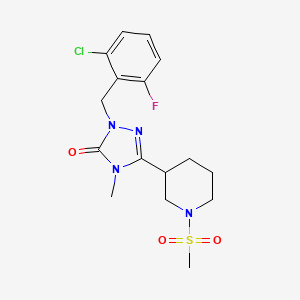
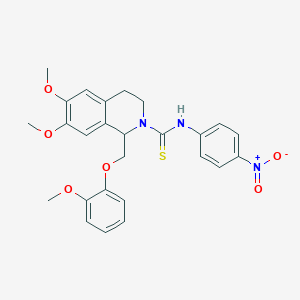
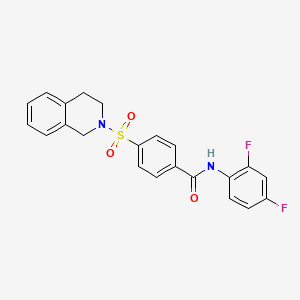
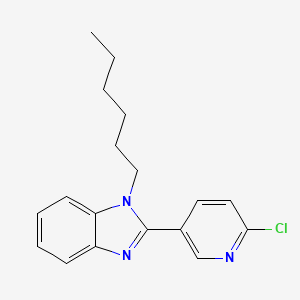
![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)
